molecular formula C16H17N3O4S B2924937 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide CAS No. 919243-23-5

4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide

Cat. No.: B2924937
CAS No.: 919243-23-5
M. Wt: 347.39
InChI Key: ZJHVYKYBSDVYHJ-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide (CAS 2034611-41-9) is a chemical compound with the molecular formula C19H20N6O4S and a molecular weight of 428.5 g/mol . Its structure integrates a benzamide core linked to a pyridin-3-yl group and a distinctive morpholinosulfonyl moiety. This specific molecular architecture, particularly the sulfonamide functional group, suggests potential for diverse biological activity and makes it a candidate for investigation in medicinal chemistry and drug discovery research. Researchers can explore its properties as a building block or as a potential inhibitor for various enzymatic targets. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-16(18-14-2-1-7-17-12-14)13-3-5-15(6-4-13)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHVYKYBSDVYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The morpholinosulfonyl group is introduced through sulfonylation reactions, while the pyridinyl group is added via nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, pyridine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

HDAC Inhibition (MS-275 Comparison)

MS-275 (entinostat), a pyridin-3-yl benzamide derivative, is a Class I HDAC inhibitor with IC₅₀ values in the nanomolar range. Its methoxycarbonylaminomethyl group enhances binding to the HDAC catalytic pocket . The morpholinosulfonyl group in the target compound may sterically hinder HDAC binding but could improve selectivity for non-Class I HDAC isoforms.

Kinase Inhibition (Imatinib and Flumbatinib Comparison)

Imatinib targets BCR-ABL tyrosine kinase via its pyridinyl-pyrimidinylamine and benzamide moieties . Flumbatinib, another pyridin-3-yl benzamide derivative, inhibits MET and AXL kinases with IC₅₀ < 10 nM, attributed to its trifluoromethyl group enhancing hydrophobic interactions . The morpholinosulfonyl group in the target compound lacks direct kinase inhibition data but may modulate off-target effects due to its bulkiness.

Biological Activity

4-(Morpholinosulfonyl)-N-(pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological mechanisms, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholinosulfonyl group attached to a pyridin-3-ylbenzamide structure. This unique configuration is believed to confer specific binding properties that enhance its biological activity compared to other similar compounds. The structural formula can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Structural Comparison with Analogues

Compound NameStructural FeaturesUnique Aspects
4-(Morpholinosulfonyl)-N-(pyridin-2-yl)benzamideSimilar core structure but different pyridine positioningDifferent biological activity due to altered binding properties
4-(Morpholinosulfonyl)-N-(pyridin-4-yl)benzamideVariation in pyridine positionMay exhibit distinct pharmacological profiles
4-(Morpholinosulfonyl)-N-(quinolin-3-yl)benzamideQuinoline instead of pyridinePotentially different interactions with biological targets

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain kinases that are crucial in cell signaling pathways associated with cancer cell proliferation and survival. This inhibition can lead to:

  • Reduced cell proliferation : By disrupting signaling pathways, the compound may slow down or halt the growth of cancer cells.
  • Induction of apoptosis : The compound may trigger programmed cell death in malignant cells, enhancing its therapeutic potential.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects against various cancer cell lines. For instance, studies report IC50 values indicating effective concentrations for inhibiting cell growth:

Cell LineIC50 (µM)
HCT-1161.9
MCF-72.3
A5495.0

These values suggest that the compound is significantly more effective than some standard chemotherapeutic agents.

Case Studies

  • Cancer Treatment : A study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a substantial reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Enzyme Inhibition : Molecular docking studies revealed that the compound binds effectively to the active sites of several kinases involved in cancer signaling pathways, providing insights into its mechanism of action.

Pharmacological Applications

Due to its promising biological activities, this compound is being explored for various applications:

  • Cancer therapy : Its ability to inhibit key signaling pathways makes it a candidate for developing new anticancer drugs.
  • Enzyme modulation : The compound's selective inhibition properties could be harnessed for treating diseases related to enzyme dysregulation.

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